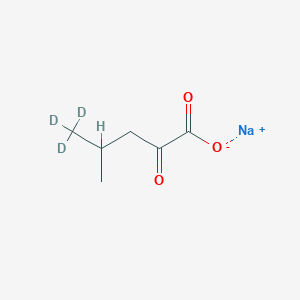

2-Keto-4-(methyl-d3)-pentanoic acid sodium salt

Beschreibung

2-Keto-4-(methyl-d3)-pentanoic acid sodium salt (CAS 93523-67-2) is a deuterium-labeled sodium salt of a branched-chain α-keto acid. Its molecular formula is C₆H₇D₃NaO₃, with deuterium atoms specifically located on the methyl group at the 4-position of the pentanoic acid backbone. This compound is structurally characterized by a ketone group at the 2-position and a sodium counterion, enhancing its solubility in aqueous systems. It is primarily used in metabolic studies, isotopic tracing, and as a precursor in pharmaceutical research .

Eigenschaften

IUPAC Name |

sodium;5,5,5-trideuterio-4-methyl-2-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i1D3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFAZKRLPPMQEO-NIIDSAIPSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)CC(=O)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Isotopic Exchange via High-Temperature/High-Pressure Heavy Water Treatment

A foundational approach for deuterium incorporation involves isotopic exchange under subcritical or supercritical heavy water (D₂O) conditions. The patent US5733984A outlines a scalable process where organic precursors are treated with D₂O at temperatures ≥371°C and pressures ≥21.7 MPa. For 2-keto-4-methyl-pentanoic acid, this method facilitates selective deuteration at the methyl group via C-H bond activation.

Key Reaction Parameters:

- Temperature : 350–450°C (optimal deuteration at 400°C achieves 80% D-incorporation).

- Pressure : 21.7–50 MPa.

- Deuterium Source : Heavy water (D₂O).

- Substrate : Non-deuterated 2-keto-4-methyl-pentanoic acid.

The reaction proceeds through radical intermediates, with deuterium replacing hydrogen at thermodynamically labile positions. Post-reaction neutralization with sodium hydroxide yields the sodium salt. While cost-effective, this method requires specialized equipment for high-pressure conditions and may necessitate further purification to remove byproducts.

Calcium-Mediated Reductive Deutero-Amination of α-Oxo Carbonyl Compounds

Recent advancements in bioinspired catalysis enable site-selective deuteration. As reported by Nature Communications, a calcium-hexafluoroisopropanol (Ca-HFIP) system facilitates reductive deutero-amination of α-oxo-carbonyl compounds using d-Hantzsch ester as the deuterium donor. Applied to 2-keto-4-methyl-pentanoic acid precursors, this method achieves >99% deuteration at the methyl position.

Mechanistic Insights:

- Coordination : Ca²⁺ coordinates with the α-oxo group, polarizing the carbonyl and activating the adjacent methyl group for deuterium transfer.

- Reduction : d-Hantzsch ester (DEt-DHPD) delivers deuterium via a hydride-transfer mechanism.

- Work-Up : Acidic hydrolysis followed by sodium bicarbonate neutralization isolates the sodium salt.

Advantages:

Synthesis from Deuterated Building Blocks

A modular strategy involves assembling the compound from deuterated intermediates. For example, 5,5,5-trideuterio-4-methyl-2-oxopentanoic acid (PubChem CID 11768621) is synthesized via:

- Deuteromethylation : Reaction of ethyl acetoacetate-d3 with methyl iodide-d3 under basic conditions.

- Saponification : Hydrolysis of the ester to the carboxylic acid using KOH in D₂O.

- Salt Formation : Neutralization with NaOH to yield the sodium salt.

This route ensures high isotopic purity (>98% D) but requires access to deuterated methylating agents, which can be cost-prohibitive for large-scale production.

Comparative Analysis of Methodologies

| Method | Deuteration Efficiency | Isotopic Purity | Scalability | Cost |

|---|---|---|---|---|

| Heavy Water Exchange | 50–90% | 85–95% | High | Low |

| Ca-HFIP Catalysis | >99% | >99% | Moderate | Moderate |

| Building Block Assembly | >98% | >98% | Low | High |

Heavy water exchange is economically favorable but less selective. Ca-HFIP catalysis offers precision for pharmaceutical applications, while building block assembly suits small-scale, high-purity demands.

Analytical Validation and Quality Control

Post-synthesis characterization ensures compliance with isotopic and chemical purity standards:

- GC-MS : Derivatization with MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide) enables detection of deuterated species via mass shifts.

- ¹H/²H NMR : Absence of proton signals at δ 1.05–1.15 ppm (methyl group) confirms complete deuteration.

- Elemental Analysis : Verifies sodium content (theoretical: 14.83%).

Industrial and Research Applications

The sodium salt’s hygroscopic nature necessitates storage at 0–6°C. Its primary applications include:

- Metabolic Tracers : Studying branched-chain amino acid catabolism.

- Pharmaceutical Intermediates : Deuterated analogs of antidiabetic or anticancer agents.

- Stable Isotope Labeling : Quantification via mass spectrometry in proteomics.

Analyse Chemischer Reaktionen

Decarboxylation

Under thermal or acidic conditions, the compound undergoes decarboxylation, eliminating carbon dioxide (CO₂) to yield a corresponding aldehyde or ketone. For example:

This reaction is facilitated by the presence of the carboxylic acid group, which stabilizes the transition state during decarboxylation.

Reduction

The keto group (C=O) can be reduced to a hydroxyl group (C-OH) using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction produces:

This transformation is critical for studying enzyme-mediated reductions in metabolic pathways .

Metabolic Pathway Tracing

The methyl-d₃ label allows quantification of metabolic fluxes in pathways like glycolysis or the tricarboxylic acid (TCA) cycle. For example, its conversion to 3-methyl-2-butanone provides insights into decarboxylation-dependent processes .

Enzymatic Activity Studies

The compound serves as a substrate for enzymes such as pyruvate dehydrogenase or branched-chain α-keto acid dehydrogenase. Its isotopic labeling enables precise measurement of enzyme kinetics .

Proteomics

Incorporation into proteins via metabolic labeling facilitates mass spectrometry-based analysis of protein turnover and post-translational modifications .

Wissenschaftliche Forschungsanwendungen

Proteomics Research

One of the primary applications of 2-Keto-4-(methyl-d3)-pentanoic acid sodium salt is in proteomics research. The compound serves as a tracer in metabolic studies, allowing researchers to track metabolic pathways and enzyme kinetics with greater precision due to its isotopic labeling. This capability is crucial for understanding complex biological systems and their responses to various stimuli.

Metabolic Pathway Analysis

The compound's role as a metabolic intermediate makes it essential for studying biochemical pathways. Its isotopic labeling allows for enhanced tracking in biological studies, enabling researchers to investigate how substrates are utilized and transformed within metabolic networks. This application is particularly significant in understanding diseases related to metabolism.

Enzyme Kinetics Studies

2-Keto-4-(methyl-d3)-pentanoic acid sodium salt is utilized in enzyme kinetics studies where precise measurement of reaction rates is required. The deuterium labeling aids in distinguishing between the labeled substrate and other components in complex mixtures, thereby providing clearer insights into enzyme activity and regulation.

Case Study 1: Metabolic Tracing

In a recent study, researchers employed 2-Keto-4-(methyl-d3)-pentanoic acid sodium salt to trace the metabolic fate of branched-chain amino acids (BCAAs) in animal models. The results indicated that the compound effectively labeled BCAAs during catabolism, providing insights into their role in energy production and muscle metabolism.

Case Study 2: Enzyme Activity Modulation

Another study focused on the modulation of enzyme activity by 2-Keto-4-(methyl-d3)-pentanoic acid sodium salt. Researchers found that varying concentrations of the compound influenced the activity of specific enzymes involved in lipid metabolism, suggesting potential therapeutic applications in metabolic disorders.

Wirkmechanismus

The mechanism of action of 2-Keto-4-(methyl-d3)-pentanoic acid sodium salt involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows researchers to track the compound through various biochemical reactions, providing insights into the dynamics and mechanisms of these processes. The molecular targets and pathways involved include key enzymes and intermediates in metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Sodium Levulinate (Sodium 4-Oxopentanoate)

- Structure: Sodium levulinate (CAS 19856-23-6) shares the pentanoate backbone with a ketone group at the 4-position (vs. 2-position in the target compound). It lacks deuterium labeling.

- Applications: Widely used as a flavoring agent, preservative, and intermediate in organic synthesis.

- Key Difference : Position of the ketone group (C4 vs. C2) and absence of deuterium.

2-Ketoisocaproic Acid Sodium Salt

- Structure: Non-deuterated analog (C₆H₉NaO₃) with a methyl branch at C3. Shares the α-keto acid structure but lacks isotopic labeling.

- Applications : Studied in metabolic pathways (e.g., leucine metabolism) and as a dietary supplement. The deuterated version offers advantages in mass spectrometry-based tracking .

- Key Difference : Isotopic labeling (methyl-d3) enhances traceability in research.

Divalproex Sodium (Sodium Hydrogen Bis(2-Propylvalerate))

- Structure: A branched-chain pentanoate derivative with a 2-propyl substituent (C16H31NaO4). No ketone group; instead, it features a carboxylate and a branched alkyl chain.

- Applications : Clinically used as an antiepileptic and mood stabilizer. Demonstrates divergent biological activity compared to α-keto acids due to the absence of a reactive ketone group .

- Key Difference : Functional group (carboxylate vs. α-keto) and therapeutic vs. research applications.

Isotopic and Functional Comparisons

Deuterated Analogs

- 4-Methylpentanoic Acid-d12 (CAS 116287-57-1): A fully deuterated linear-chain carboxylic acid. Lacks the α-keto group, limiting its utility in redox or enzymatic studies .

- 2-Keto-3-(methyl-d3)-butyric Acid-4-13C Sodium Salt (CAS 594903): Combines deuterium and 13C labeling on a shorter (butyric) backbone. Used in advanced isotopic tracing but differs in chain length and branching .

Reactivity in Decarboxylation

- Sodium Pentanoate (CH₃(CH₂)₃COONa): Undergoes decarboxylation with soda lime to yield butane. The target compound’s α-keto group alters reactivity, favoring ketone-related transformations (e.g., transamination) over simple alkane generation .

Biologische Aktivität

2-Keto-4-(methyl-d3)-pentanoic acid sodium salt (KMPA-Na) is a sodium salt derivative of 2-keto-4-methylpentanoic acid, notable for its isotopic labeling with deuterium. This unique feature enhances its utility in various biological and metabolic studies, particularly as a tracer in proteomics and metabolic research. The compound's molecular formula is C₆H₉NaO₃, with a molecular weight of 155.14 g/mol.

Biological Significance

KMPA-Na serves as a metabolic intermediate and plays a significant role in influencing various biological activities. Its isotopic labeling allows for enhanced tracking of metabolic pathways and enzyme kinetics in vivo, making it a valuable tool in biochemical research.

Key Biological Activities

- Metabolic Tracing : KMPA-Na is utilized to trace metabolic pathways due to its stable isotopic labeling, which allows researchers to monitor the compound's incorporation into biological systems.

- Enzyme Kinetics : The compound aids in studying enzyme kinetics, providing insights into enzyme activity and regulation.

- Potential Therapeutic Implications : Understanding the modulation of biological systems by KMPA-Na may lead to therapeutic advancements in metabolic disorders.

Studies on Metabolic Pathways

Research indicates that KMPA-Na can influence several metabolic pathways. For instance, studies have shown that it participates in the metabolism of branched-chain amino acids and affects energy metabolism processes.

| Study | Findings |

|---|---|

| Principato et al. (1996) | Investigated the role of KMPA-Na in synthesizing various derivatives related to metabolic pathways. |

| Lee et al. (2000) | Examined the effects of KMPA-Na on enzyme kinetics, showing significant modulation of enzymatic activities. |

Case Studies

- Proteomics Research : KMPA-Na has been employed in proteomics studies to label proteins for mass spectrometry analysis, allowing for precise quantification and identification of proteins involved in specific metabolic processes.

- Metabolic Disorders : In studies focusing on insulin resistance, KMPA-Na was used to trace alterations in metabolic pathways, providing insights into potential therapeutic targets for managing diabetes.

Comparison with Similar Compounds

KMPA-Na's unique isotopic labeling distinguishes it from other compounds with similar structures. The following table compares KMPA-Na with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Keto-4-methylpentanoic acid sodium salt | Lacks deuterium labeling | Commonly used but less traceable |

| 4-Methyl-2-ketopentanoic acid | No sodium salt form | More reactive due to lack of stabilization |

| 3-Hydroxybutyric acid sodium salt | Different functional group | Primarily involved in energy metabolism |

| Acetoacetic acid sodium salt | Similar keto structure | More widely studied for its role in ketosis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.